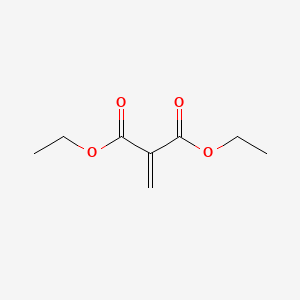
Diethyl 2-methylenemalonate
Overview
Scientific Research Applications
Adhesive Systems
Diethyl 2-methylenemalonate is used in the development of adhesive systems. These systems include cyanoacrylates and methylene malonates . They are monomer-based and 100 percent reactive . These adhesives are designed to minimize energy consumption from the manufacturing of wood products by eliminating energy input, providing rapidly polymerizing systems, and eliminating solvent use .
Woodworking Applications
Although not typically used for woodworking, novel one-part cyanoacrylate formulations have been developed for millwork applications offering improved sustained strength and durability . These adhesives provide an alternative to traditional polyvinyl acetate (PVA) wood glues through their improved cure profile .
Industrial Applications
Diethyl 2-methylenemalonate is used in various industrial applications due to its environmental resistance. This increases the range of overall industrial application . It supports a wide range of millwork applications and demonstrates the benefits of using rapidly curing, one-part, solvent-free adhesive systems .
Medical Applications
Cyanoacrylate (CA) adhesives, which include Diethyl 2-methylenemalonate, have long been used in industrial, medical, and household venues because of their rapid polymerization and post-cure properties .
Polymer Production
Diethyl 2-methylenemalonate is an ester compound that is used in the production of film-forming polymers . The polymer can be activated by exposing it to a reactive substance, such as hydrogen chloride or water .
Biocompatibility
Methylene malonate polymers, which include Diethyl 2-methylenemalonate, appear to be environmentally, biologically, and/or metabolically compatible with living organisms . This is evidenced by peer-reviewed clinical research articles spanning nearly 20 years .
Thiol Derivatization
Diethyl 2-methylenemalonate is used in the acidic derivatization of thiols . This process involves a thiol-Michael addition click reaction .
LC-MS/MS Analysis
The compound is used in LC-MS/MS analysis for simultaneous analysis of cysteine and homocysteine in culture media .
Safety and Hazards
properties
IUPAC Name |
diethyl 2-methylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHDXNZNSPVVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30329-60-3 | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30329-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901033182 | |
| Record name | Diethyl methylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-methylenemalonate | |
CAS RN |
3377-20-6 | |
| Record name | 1,3-Diethyl 2-methylenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl methylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3377-20-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl methylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-methylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diethyl 2-methylenemalonate interact with cysteine and what makes it suitable for cysteine analysis in cell culture media?
A1: Diethyl 2-methylenemalonate (DEMM) reacts with cysteine through a thiol-Michael addition reaction. This reaction is highly specific to thiols like cysteine and proceeds rapidly even under acidic conditions []. This is crucial for analyzing cysteine in cell culture media where it can easily oxidize to cystine. The acidic condition maintained by DEMM helps preserve the original cysteine/cystine ratio, leading to a more accurate measurement of both compounds.
Q2: What are the advantages of using diethyl 2-methylenemalonate in conjunction with LC-MS/MS for cysteine and cystine analysis?
A2: Combining DEMM derivatization with LC-MS/MS offers several advantages for cysteine and cystine analysis:
- Simultaneous Analysis: The method allows for the simultaneous measurement of both cysteine and cystine, providing a complete picture of their levels in the sample [].
- Improved Accuracy: Derivatization with DEMM stabilizes cysteine, preventing its oxidation during analysis and leading to more accurate quantification [].
- Speed and Efficiency: The derivatization reaction is rapid, and the overall LC-MS/MS analysis time is short, enabling high-throughput analysis [].
- Versatility: The method can be applied to analyze cysteine and cystine levels in complex matrices like cell culture media [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



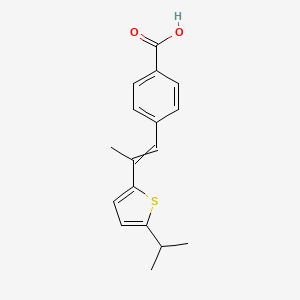
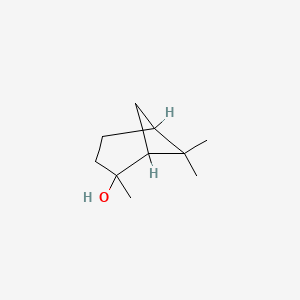
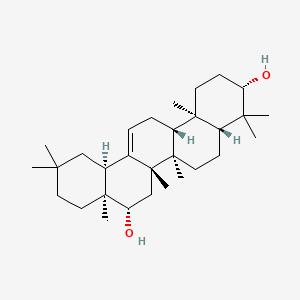

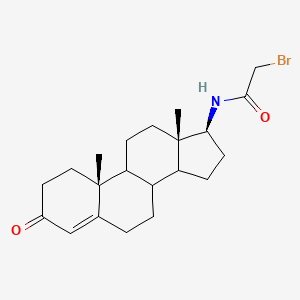
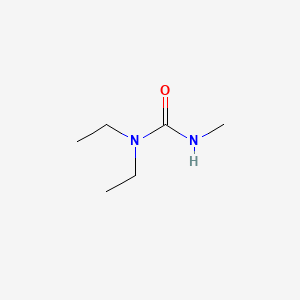
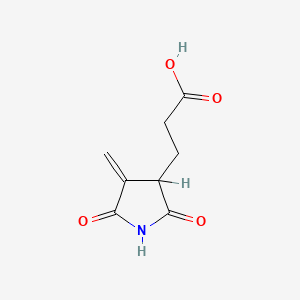
![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
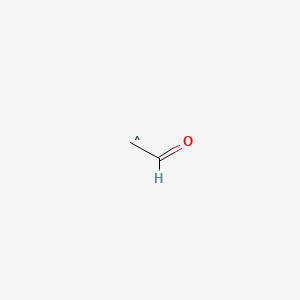
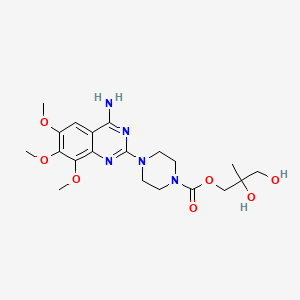
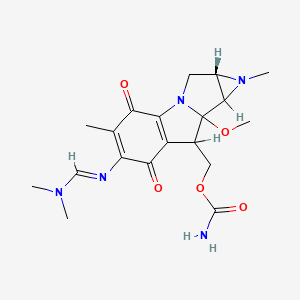
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)
![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)
